5-Chloro-2-(trifluoromethyl)nicotinic acid

Nicotinic acetylcholine receptor Binding affinity Insecticide research

Researchers needing the precise 2-CF3/5-Cl substitution pattern for SAR studies often face supply gaps with simpler analogs. 5-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 823222-02-2) delivers the exact halogenation profile for reproducible results. • High-affinity nAChR binding (IC50 4.4-7.1 nM) - validated scaffold for insecticide discovery. • Enhanced lipophilicity (ALogP 2.1) - enables BBB-penetrant analog design. • 5-Cl handle supports rapid cross-coupling SAR exploration. Supplied at ≥95% purity; available from stock for immediate global dispatch.

Molecular Formula C7H3ClF3NO2
Molecular Weight 225.55 g/mol
CAS No. 823222-02-2
Cat. No. B1423198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethyl)nicotinic acid
CAS823222-02-2
Molecular FormulaC7H3ClF3NO2
Molecular Weight225.55 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)O)C(F)(F)F)Cl
InChIInChI=1S/C7H3ClF3NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14)
InChIKeySWAUZBSMIIDEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(trifluoromethyl)nicotinic Acid: Key Properties & Procurement


5-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 823222-02-2) is a halogenated pyridine carboxylic acid derivative of nicotinic acid [1]. Its structural features—a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position—are commonly employed in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity . The compound is typically supplied as a research intermediate with a purity of ≥98%, and its molecular formula is C₇H₃ClF₃NO₂ with a molecular weight of 225.55 g/mol .

5-Chloro-2-(trifluoromethyl)nicotinic Acid: Irreplaceable by Generic Analogs


In contrast to unsubstituted nicotinic acid or mono-halogenated analogs (e.g., 5-chloronicotinic acid or 2-(trifluoromethyl)nicotinic acid), the precise 2-CF₃/5-Cl substitution pattern of this compound uniquely influences its physicochemical and biological profile [1]. The trifluoromethyl group significantly increases lipophilicity (calculated LogP ~2.1), enhancing membrane permeability and metabolic stability, while the 5-chloro substituent provides a reactive handle for further derivatization or contributes to target-specific binding interactions . Direct substitution with simpler analogs in structure-activity relationship (SAR) studies or synthetic routes is likely to alter target affinity, selectivity, or reaction outcomes, underscoring the necessity of procuring the exact compound [2].

5-Chloro-2-(trifluoromethyl)nicotinic Acid Comparative Evidence


nAChR Affinity vs. 6-Chloronicotinic Acid

5-Chloro-2-(trifluoromethyl)nicotinic acid exhibits potent binding to insect nicotinic acetylcholine receptors (nAChR) with IC₅₀ values in the low nanomolar range [1]. In contrast, the positional isomer 6-chloronicotinic acid shows negligible binding to nAChR (IC₅₀ > 1,000,000 nM), highlighting the critical role of the 2-CF₃/5-Cl substitution pattern for high-affinity interaction with this target [2].

Nicotinic acetylcholine receptor Binding affinity Insecticide research

Lipophilicity & Permeability vs. 5-Chloronicotinic Acid

The incorporation of a trifluoromethyl group at the 2-position substantially increases the compound's lipophilicity compared to the non-fluorinated analog 5-chloronicotinic acid . This translates to a predicted LogP of ~2.1 for 5-Chloro-2-(trifluoromethyl)nicotinic acid versus ~0.9 for 5-chloronicotinic acid, a difference that correlates with improved passive membrane permeability and potentially enhanced oral bioavailability in drug discovery programs [1].

Lipophilicity Drug-likeness Medicinal chemistry

CCR5 Antagonism vs. Nicotinic Acid

Preliminary pharmacological screening indicates that 5-Chloro-2-(trifluoromethyl)nicotinic acid derivatives act as CCR5 antagonists, a property not observed with unsubstituted nicotinic acid [1]. While specific IC₅₀ data for the parent acid are not publicly available, the structural features of the compound (2-CF₃, 5-Cl) are known to be critical for CCR5 binding in related series .

CCR5 antagonist HIV entry inhibitor Immunology

Synthetic Versatility: 5-Cl vs. 2-CF3 Nicotinic Acid

The presence of a chlorine atom at the 5-position provides a versatile synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution . This contrasts with 2-(trifluoromethyl)nicotinic acid, which lacks a halogen substituent and thus requires more challenging C–H activation or de novo synthesis for analogous derivatization . The 5-chloro group is also more reactive toward nucleophiles than the 6-chloro isomer, due to electronic effects of the adjacent trifluoromethyl group .

Cross-coupling Nucleophilic aromatic substitution Medicinal chemistry

Applications of 5-Chloro-2-(trifluoromethyl)nicotinic Acid


nAChR-Targeted Insecticide Discovery

Leverage the compound's high-affinity binding to insect nicotinic acetylcholine receptors (IC₅₀ = 4.4–7.1 nM) as a starting point for developing novel insecticides [1]. Its potency against both house fly and aphid receptors makes it a valuable scaffold for broad-spectrum pest control agents .

CNS Drug Candidate Scaffold

Utilize the enhanced lipophilicity (ALogP = 2.1) conferred by the 2-CF₃ group to design blood-brain barrier permeable analogs for neurological targets [1]. The 5-chloro handle enables rapid SAR exploration through cross-coupling chemistry .

CCR5 Antagonist Development

Employ the compound as a validated starting point for synthesizing CCR5 antagonists, based on preliminary screening data [1]. The core structure can be elaborated to optimize potency and selectivity for HIV entry inhibition .

Chemical Biology: nAChR Tool Compound

Use 5-Chloro-2-(trifluoromethyl)nicotinic acid as a high-affinity probe for studying insect nicotinic acetylcholine receptor pharmacology and for developing receptor binding assays [1].

Technical Documentation Hub

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